6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, substituted with various functional groups including a chlorophenyl group, a methoxyphenyl group, and a morpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.
Introduction of Substituents: The chlorophenyl, methoxyphenyl, and morpholine-4-carbonyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as chlorinating agents, methoxylating agents, and morpholine derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often emphasizes cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for chlorination, methanol for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridine
- 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[3,2-b]pyridine
Uniqueness
Compared to similar compounds, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine exhibits unique structural features that may contribute to its distinct chemical and biological properties. These features include the specific arrangement of substituents and the presence of the thieno[2,3-b]pyridine core, which can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
[3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-31-18-8-4-15(5-9-18)19-14-20(16-2-6-17(26)7-3-16)28-24-21(19)22(27)23(33-24)25(30)29-10-12-32-13-11-29/h2-9,14H,10-13,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJUBBOAULLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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